N-(thiazol-2-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
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Overview
Description
N-(thiazol-2-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a complex organic compound featuring a thiazole ring fused with an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Thiazole Formation: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea.
Oxadiazole Introduction: The oxadiazole ring is often introduced via cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives.
Acetamide Group Addition: The acetamide group is introduced through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: N-(thiazol-2-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous ether.
Substitution: Amines, alcohols, and polar aprotic solvents.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones, and carboxylic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Amides, esters, and ethers.
Scientific Research Applications
Chemistry: This compound is used in organic synthesis as a building block for more complex molecules
Biology: N-(thiazol-2-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has shown biological activity, including antimicrobial and antifungal properties. It is being studied for its potential use in developing new drugs and treatments.
Medicine: The compound's biological activity makes it a candidate for drug development, particularly in the treatment of infections and inflammatory conditions. Its mechanism of action involves interaction with microbial cell walls and inhibition of enzyme activity.
Industry: In the chemical industry, this compound is used as an intermediate in the synthesis of various chemicals, including dyes, pigments, and pharmaceuticals.
Mechanism of Action
The mechanism by which N-(thiazol-2-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide exerts its effects involves interaction with molecular targets such as enzymes and cell receptors. The thiazole and oxadiazole rings play a crucial role in binding to these targets, leading to inhibition of microbial growth or enzyme activity.
Comparison with Similar Compounds
Thiazole Derivatives: Other thiazole derivatives with similar biological activities, such as thiazole-2-carboxamide and thiazole-4-carboxamide.
Oxadiazole Derivatives: Compounds like 1,3,4-oxadiazole-2-thiol and 1,3,4-oxadiazole-2-carboxamide.
Uniqueness: N-(thiazol-2-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide stands out due to its unique combination of thiazole and oxadiazole rings, which contribute to its enhanced biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S2/c1-9-3-2-4-10(7-9)12-17-18-14(20-12)22-8-11(19)16-13-15-5-6-21-13/h2-7H,8H2,1H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZDTDBWGQOKMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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